2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(3-FLUOROPHENYL)PROPANAMIDE
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Overview
Description
2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(3-FLUOROPHENYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of isoindolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(3-FLUOROPHENYL)PROPANAMIDE typically involves the following steps:
Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of phthalic anhydride with an amine.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the isoindolinone derivative and a propanoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoindolinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield isoindolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(3-FLUOROPHENYL)PROPANAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, derivatives of isoindolinone are often explored for their therapeutic potential. This compound may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(3-FLUOROPHENYL)PROPANAMIDE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, if it exhibits anticancer activity, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide: Similar structure but lacks the fluorine atom on the phenyl ring.
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)propanamide: Similar structure with the fluorine atom in a different position on the phenyl ring.
Uniqueness
The presence of the fluorine atom in the 3-position of the phenyl ring in 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(3-FLUOROPHENYL)PROPANAMIDE may confer unique chemical and biological properties. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its activity and selectivity.
Properties
Molecular Formula |
C17H13FN2O3 |
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Molecular Weight |
312.29g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-fluorophenyl)propanamide |
InChI |
InChI=1S/C17H13FN2O3/c1-10(15(21)19-12-6-4-5-11(18)9-12)20-16(22)13-7-2-3-8-14(13)17(20)23/h2-10H,1H3,(H,19,21) |
InChI Key |
BESAQHNCSYLZSA-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=CC=C1)F)N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)F)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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